Compound Description: This series of novel 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer []. Three compounds (5, 10, and 14) showed potent activity against the MCF7 breast cancer cell line.
Relevance: These compounds share the core acrylamide structure with a cyano group at the 2-position, similar to 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide. The key difference lies in the presence of a tetrahydrobenzo[b]thiophene moiety instead of the 3-ethoxyphenyl and 5-(1-piperidinyl)-2-furyl groups in the target compound.
Compound Description: Three derivatives of this class of compounds were synthesized diastereoselectively through a one-pot reaction involving 2-cyano-N-(4-ethoxyphenyl)acetamide, substituted isothiocyanates, and methyl iodide []. Their structures and stereochemistry were confirmed using various spectroscopic techniques, including X-ray crystallography.
Relevance: These compounds also share the core 2-cyanoacrylamide structure, similar to 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide. Similarities include the presence of an ethoxyphenyl group at the N position, though the substitution position on the phenyl ring differs (para vs meta). The main difference lies in the 3-position, where these compounds have a methylthio group and a substituted amino group instead of the 5-(1-piperidinyl)-2-furyl group in the target compound.
2-Cyano-3-(5-N-arylamino- or 5-N-Alkyl-N-phenylamino-2-furyl)propenoic Acids
Compound Description: This study focused on the synthesis of 2-cyano-3-(5-N-arylamino- or 5-N-alkyl-N-phenylamino-2-furyl)propenoic acid derivatives []. They were prepared via reactions of (5-bromo-2-furyl)methylidenemalonodinitrile with substituted aromatic amines or via a multi-step process involving N-alkylanilines, 5-bromo-2-furancarbaldehyde, and malonic acid derivatives.
Relevance: The key structural similarity between these compounds and 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide lies in the presence of a 2-cyano-3-(substituted-2-furyl)acrylamide core. The difference arises from the substituent on the furan ring. In these compounds, the furan ring is substituted with either an arylamino group or an alkyl-N-phenylamino group, while the target compound has a 1-piperidinyl group at the 5-position of the furan ring.
3-furyl-2-cyano-2-acrylamide Derivatives
Compound Description: This patent describes a series of novel 3-furyl-2-cyano-2-acrylamide derivatives with epidermal growth factor receptor (EGFR) inhibitory activity []. These compounds are proposed for the treatment of Alzheimer's disease.
Relevance: These compounds share the core 3-furyl-2-cyano-2-acrylamide structure with 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide. While the core structure is the same, the specific substituents on the furan ring and the nitrogen atom of the acrylamide group differ. In the target compound, the furan ring bears a 5-(1-piperidinyl) group, and the nitrogen atom is linked to a 3-ethoxyphenyl group, while the patent describes a range of other possible substituents at these positions.
Compound Description: This compound was structurally characterized using X-ray diffraction, revealing electronic polarization within the molecule []. The crystal structure showed no hydrogen bonding, with dimer formation occurring through π-π stacking interactions.
Relevance: Although this compound shares the 2-cyanoacrylamide core with 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide, the specific substituents differ. In this case, a 2,6-dimethoxypyrimidin-4-yl group is attached to the nitrogen atom, and a 4-(dimethylamino)phenyl group is at the 3-position, unlike the target compound's 3-ethoxyphenyl and 5-(1-piperidinyl)-2-furyl groups, respectively.
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and its Metabolites
Compound Description: FANFT is a potent bladder carcinogen. Its biotransformation in mice was investigated, revealing the formation of several metabolites, including 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) and 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP) []. The study highlighted the role of deformylation and nitroreduction in FANFT metabolism.
Relevance: Although FANFT and its metabolites are not directly structurally analogous to 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide, they provide insights into the metabolism of compounds containing nitrofuryl groups. Notably, the metabolite ATCP possesses a cyano group, which is a key feature of the target compound. This research demonstrates the potential metabolic pathways that compounds with similar structural moieties might undergo.
Compound Description: JNJ-5207787 is a potent and selective antagonist of the neuropeptide Y Y2 receptor []. It exhibited high affinity for human and rat Y2 receptors and good selectivity against other Y receptor subtypes. In vivo studies demonstrated its brain penetration and Y2 receptor occupancy.
1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ)
Compound Description: HTHQ is a lipophilic antioxidant with potent antimutagenic activity against heterocyclic amines []. It exhibited strong inhibition of mutagenesis induced by various heterocyclic amines in the Ames assay, suggesting its potential chemopreventive effects against heterocyclic amine-induced carcinogenesis.
Relevance: Although HTHQ is not directly structurally related to 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide, it showcases the potential biological importance of exploring compounds with diverse structures for their activity against mutagenesis and cancer. This research highlights the broader context of drug discovery, where compounds from different chemical classes can be investigated for their potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.